3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one
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Overview
Description
3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one is a complex organic compound that features a unique structure combining a furan ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-4H-furo[3,2-b]indole-2-carbaldehyde with furan-2(3H)-one in the presence of a suitable base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-4H-furo[3,2-b]indole: Shares the indole moiety but lacks the furan-2(3H)-one component.
Furan-2(3H)-one: Contains the furan ring but lacks the indole moiety.
Indole-2-carbaldehyde: Similar indole structure with an aldehyde group instead of the furan-2(3H)-one
Uniqueness
3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one is unique due to its combination of the indole and furan rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61341-57-9 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[(4-ethylfuro[3,2-b]indol-2-yl)methylideneamino]-3H-furan-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-14-6-4-3-5-12(14)16-15(19)9-11(22-16)10-18-13-7-8-21-17(13)20/h3-10,13H,2H2,1H3 |
InChI Key |
PLDIHCSWZUJZES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(O3)C=NC4C=COC4=O |
Origin of Product |
United States |
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